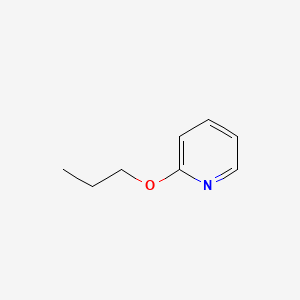
2-Propoxypyridine
Descripción general
Descripción
2-Propoxypyridine is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, where a propoxy group is attached to the second carbon of the pyridine ring
Aplicaciones Científicas De Investigación
2-Propoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential pharmacological properties.
Industry: It serves as a building block in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals . They can interact with a wide range of biological targets, depending on their specific structure and functional groups.
Mode of Action
For instance, they can undergo Pd-catalyzed cross-coupling reactions , which are widely used in organic synthesis. These reactions involve the formation of new carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules.
Biochemical Pathways
For example, they can participate in Suzuki–Miyaura coupling , a type of reaction that forms carbon-carbon bonds and is crucial in many biochemical pathways.
Pharmacokinetics
It’s known that the stability and bioavailability of pyridine derivatives can be influenced by various factors, such as their structure and the presence of functional groups .
Result of Action
For instance, they can influence the activity of various enzymes and receptors, leading to changes in cellular signaling and function .
Action Environment
The action, efficacy, and stability of 2-Propoxypyridine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the reactivity and stability of pyridine derivatives . Moreover, the presence of other molecules can influence their interactions with their targets.
Análisis Bioquímico
Cellular Effects
It is hypothesized that 2-Propoxypyridine may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Propoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the propoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 2-propylpyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Bases like sodium hydride or potassium carbonate facilitate substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2-Propylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Methoxypyridine: Similar structure but with a methoxy group instead of a propoxy group.
2-Ethoxypyridine: Contains an ethoxy group, making it slightly less bulky than 2-Propoxypyridine.
2-Butoxypyridine: Has a butoxy group, making it bulkier than this compound.
Uniqueness: this compound is unique due to its specific balance of steric and electronic properties conferred by the propoxy group. This makes it particularly useful in certain synthetic applications where other alkoxypyridines may not be as effective.
Propiedades
IUPAC Name |
2-propoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-7-10-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRIWBBWYXEHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879184 | |
| Record name | 2-PROPOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101870-22-8 | |
| Record name | 2-Propoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101870228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PROPOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3200576.png)

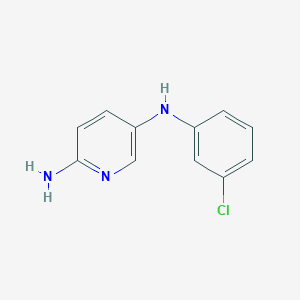
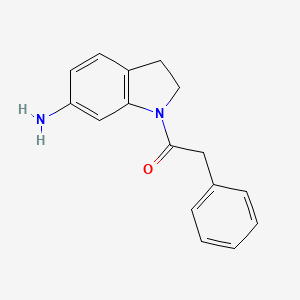
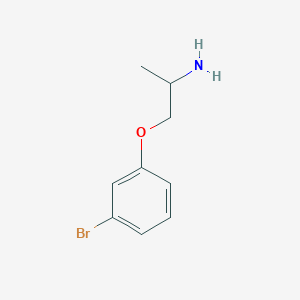
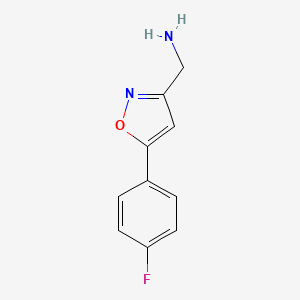
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B3200619.png)
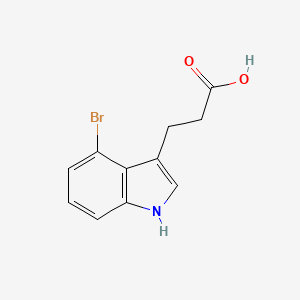
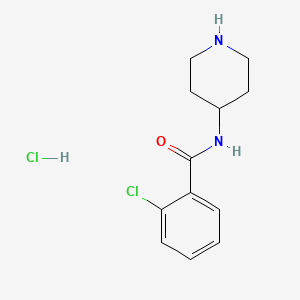
![2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine](/img/structure/B3200642.png)
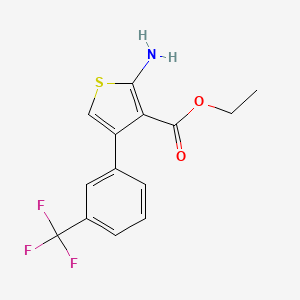

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B3200663.png)
